molecular formula C20H36N2O3 B14356686 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate CAS No. 91235-26-6

2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate

Cat. No.: B14356686
CAS No.: 91235-26-6
M. Wt: 352.5 g/mol
InChI Key: POXDFXBPJMXXJZ-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is a chemical compound with a complex structure that includes an ethoxyethyl group, a cyano group, and an octylamino group attached to a hept-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the hept-2-enoate backbone, followed by the introduction of the cyano group and the octylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the octylamino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl 2-cyano-3-(hexylamino)hept-2-enoate
  • 2-Ethoxyethyl 2-cyano-3-(decylamino)hept-2-enoate
  • 2-Methoxyethyl 2-cyano-3-(octylamino)hept-2-enoate

Uniqueness

2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility, while the octylamino group provides hydrophobic character, making it suitable for various applications.

Properties

CAS No.

91235-26-6

Molecular Formula

C20H36N2O3

Molecular Weight

352.5 g/mol

IUPAC Name

2-ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate

InChI

InChI=1S/C20H36N2O3/c1-4-7-9-10-11-12-14-22-19(13-8-5-2)18(17-21)20(23)25-16-15-24-6-3/h22H,4-16H2,1-3H3

InChI Key

POXDFXBPJMXXJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=C(C#N)C(=O)OCCOCC)CCCC

Origin of Product

United States

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